2-Chloro-1-(4-methylphenyl)-1-Propanone
Overview
Description
2-Chloro-1-(4-methylphenyl)-1-Propanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone that features a chloro group and a methylphenyl group attached to a propanone backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylphenyl)-1-Propanone typically involves a Friedel-Crafts acylation reaction. One common method is the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired chlorinated ketone .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with considerations for safety, efficiency, and waste management .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylphenyl)-1-Propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as amines or thioethers.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-1-(4-methylphenyl)-1-Propanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methylphenyl)-1-Propanone involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the chloro and methylphenyl groups, which modulate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenyl-1-Propanone: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
4-Methylacetophenone: Lacks the chloro group, affecting its chemical behavior and applications.
1-(4-Methylphenyl)-2-propanone: Lacks the chloro group, leading to different reactivity patterns.
Uniqueness
2-Chloro-1-(4-methylphenyl)-1-Propanone is unique due to the presence of both a chloro group and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMPEHALQVCQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397589 | |
Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69673-92-3 | |
Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-1-(4-methylphenyl)-1-Propanone in the synthesis of Loxoprofen Sodium?
A1: this compound serves as a crucial intermediate in the synthesis of Loxoprofen Sodium []. The research paper describes a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). This process utilizes this compound as a starting point, which undergoes a series of reactions including ketal formation, hydrolysis, bromination, and coupling with other intermediates to ultimately yield Loxoprofen Sodium. This synthetic strategy offers a potentially more efficient and cost-effective approach compared to previous methods.
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